molecular formula C12H17NO4S B14900428 Tert-butyl 2-ethoxycarbonyl-4-methyl-thiazole-5-carboxylate

Tert-butyl 2-ethoxycarbonyl-4-methyl-thiazole-5-carboxylate

Cat. No.: B14900428
M. Wt: 271.33 g/mol
InChI Key: BVUPKHBECUYOIF-UHFFFAOYSA-N
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Description

Tert-butyl 2-ethoxycarbonyl-4-methyl-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-ethoxycarbonyl-4-methyl-thiazole-5-carboxylate typically involves the reaction of thiazole derivatives with tert-butyl esters. One common method includes the reaction of a thiazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-ethoxycarbonyl-4-methyl-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-ethoxycarbonyl-4-methyl-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-ethoxycarbonyl-4-methyl-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-ethoxycarbonyl-4-methyl-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and ester groups make it a versatile compound for various applications .

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

5-O-tert-butyl 2-O-ethyl 4-methyl-1,3-thiazole-2,5-dicarboxylate

InChI

InChI=1S/C12H17NO4S/c1-6-16-11(15)9-13-7(2)8(18-9)10(14)17-12(3,4)5/h6H2,1-5H3

InChI Key

BVUPKHBECUYOIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(S1)C(=O)OC(C)(C)C)C

Origin of Product

United States

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